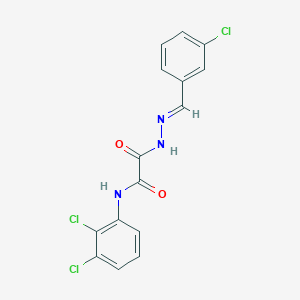
N'-(3,4-Dimethoxybenzylidene)-2,4-dihydroxybenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La N’-(3,4-diméthoxybenzylidène)-2,4-dihydroxybenzohydrazide est un composé organique qui a suscité un intérêt en raison de ses propriétés structurales uniques et de ses applications potentielles dans divers domaines scientifiques. Ce composé est caractérisé par la présence de groupes méthoxy et hydroxy, qui contribuent à sa réactivité et à sa polyvalence en synthèse chimique et en applications.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la N’-(3,4-diméthoxybenzylidène)-2,4-dihydroxybenzohydrazide implique généralement une réaction de condensation entre le 3,4-diméthoxybenzaldéhyde et la 2,4-dihydroxybenzohydrazide. Cette réaction est généralement effectuée dans un solvant d'éthanol sous reflux afin de faciliter la formation du produit souhaité . La réaction peut être représentée comme suit :
[ \text{3,4-diméthoxybenzaldéhyde} + \text{2,4-dihydroxybenzohydrazide} \rightarrow \text{N’-(3,4-diméthoxybenzylidène)-2,4-dihydroxybenzohydrazide} ]
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas bien documentées, l'approche générale impliquerait une mise à l'échelle du processus de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions réactionnelles, telles que la température, le solvant et le temps de réaction, afin d'assurer un rendement élevé et une pureté élevée du produit.
Analyse Des Réactions Chimiques
Types de réactions
La N’-(3,4-diméthoxybenzylidène)-2,4-dihydroxybenzohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des quinones correspondantes ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le composé en ses dérivés d'hydrazine correspondants.
Substitution : Les groupes méthoxy et hydroxy peuvent participer à des réactions de substitution nucléophile, conduisant à la formation de divers dérivés substitués.
Réactifs et conditions courants
Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène peuvent être utilisés.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.
Substitution : Des réactifs nucléophiles tels que les halogénoalcanes ou les chlorures d'acyle peuvent être utilisés dans des conditions basiques ou acides.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des quinones, tandis que la réduction peut produire des dérivés d'hydrazine.
Applications de la recherche scientifique
Chimie : Il est utilisé comme élément de base pour la synthèse de molécules organiques plus complexes.
Biologie : Le composé a montré un potentiel d'inhibiteur dans les réactions enzymatiques, ce qui en fait un candidat pour le développement de médicaments.
Mécanisme d'action
Le mécanisme par lequel la N’-(3,4-diméthoxybenzylidène)-2,4-dihydroxybenzohydrazide exerce ses effets implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Les groupes fonctionnels du composé lui permettent de former des liaisons hydrogène et d'autres interactions avec ces cibles, modulant ainsi leur activité. Par exemple, dans les systèmes biologiques, il peut inhiber des enzymes spécifiques en se liant à leurs sites actifs, empêchant l'accès du substrat et les réactions subséquentes .
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor in enzymatic reactions, making it a candidate for drug development.
Medicine: Research has indicated its potential use in developing anti-inflammatory and anticancer agents.
Mécanisme D'action
The mechanism by which N’-(3,4-Dimethoxybenzylidene)-2,4-dihydroxybenzohydrazide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, thereby modulating their activity. For example, in biological systems, it may inhibit specific enzymes by binding to their active sites, preventing substrate access and subsequent reactions .
Comparaison Avec Des Composés Similaires
Composés similaires
- N’-(3,4-diméthoxybenzylidène)-2-méthylbenzohydrazide
- N’-(3,4-diméthoxybenzylidène)-2-hydroxybenzohydrazide
- N,N’-bis(3,4-diméthoxybenzylidène)-2,2-diméthylpropane-1,3-diamine hydrate
Unicité
La N’-(3,4-diméthoxybenzylidène)-2,4-dihydroxybenzohydrazide est unique en raison de la présence de groupes méthoxy et hydroxy, ce qui améliore sa réactivité et son potentiel de formation de dérivés divers. Cette double fonctionnalité ne se retrouve généralement pas dans des composés similaires, ce qui en fait une molécule précieuse pour diverses applications.
Propriétés
Numéro CAS |
393538-00-6 |
|---|---|
Formule moléculaire |
C16H16N2O5 |
Poids moléculaire |
316.31 g/mol |
Nom IUPAC |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2,4-dihydroxybenzamide |
InChI |
InChI=1S/C16H16N2O5/c1-22-14-6-3-10(7-15(14)23-2)9-17-18-16(21)12-5-4-11(19)8-13(12)20/h3-9,19-20H,1-2H3,(H,18,21)/b17-9+ |
Clé InChI |
HXVCUQVTJGBGRN-RQZCQDPDSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=C(C=C(C=C2)O)O)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C=NNC(=O)C2=C(C=C(C=C2)O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B12015115.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12015121.png)
![1-[2-(Dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015125.png)


![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12015137.png)

![(5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12015154.png)
![N-cyclohexyl-6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12015159.png)

![N-(4-ethylphenyl)-N'-[(E)-(4-nitrophenyl)methylideneamino]oxamide](/img/structure/B12015167.png)
![Ethyl 4-[({[3-cyano-6-(4-methylphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12015168.png)
![2-({2,2,2-Trichloro-1-[(phenoxyacetyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12015174.png)
